Isopropylammonium nitrate

Description

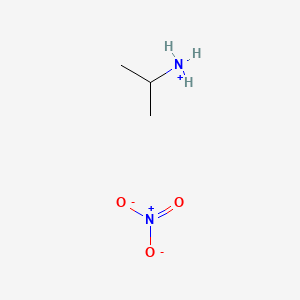

Isopropylammonium nitrate (CAS 87478-71-5) is an ionic compound with the molecular formula C₃H₁₀N₂O₃ and a molecular weight of 122.12 g/mol . It consists of an isopropylammonium cation (C₃H₉NH₃⁺) and a nitrate anion (NO₃⁻), forming a stable crystalline structure under standard conditions. Key physicochemical properties include:

- Boiling Point: 492.03 K (218.88°C)

- Critical Temperature: 707.17 K (434.02°C)

- Heat Capacity (Cp, gas): Ranges from 190.11 J/mol·K at 492.03 K to 236.66 J/mol·K at 707.17 K .

Its thermal decomposition involves a two-step process: endothermic evaporation followed by exothermic vapor decomposition, as analyzed via thermogravimetry (TG) and differential scanning calorimetry (DSC) . This compound is primarily used in liquid monopropellants due to its energetic properties and compatibility with hydroxylammonium nitrate (HAN) and triethanolammonium nitrate (TEAN) . Safety assessments indicate it is non-mutagenic in the Ames test .

Properties

CAS No. |

87478-71-5 |

|---|---|

Molecular Formula |

C3H10N2O3 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

propan-2-ylazanium;nitrate |

InChI |

InChI=1S/C3H9N.NO3/c1-3(2)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |

InChI Key |

NEOKMOMGZMVNQQ-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)[NH3+].[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylammonium nitrate can be synthesized through the reaction of isopropylamine with nitric acid. The reaction typically involves the following steps:

Reaction Setup: Isopropylamine is dissolved in an appropriate solvent, such as water or ethanol.

Addition of Nitric Acid: Concentrated nitric acid is slowly added to the isopropylamine solution while maintaining a controlled temperature to prevent overheating.

Formation of this compound: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration or evaporation of the solvent.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to mix isopropylamine and nitric acid under controlled conditions.

Temperature Control: Maintaining optimal temperature and pressure to ensure efficient reaction and high yield.

Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Thermal Decomposition

Isopropylammonium nitrate undergoes thermal decomposition at elevated temperatures, producing nitrogen oxides (NO, NO₂, N₂O), ammonia (NH₃), and water. The reaction is exothermic and influenced by temperature:

The decomposition mechanism involves free radicals such as NH, NOH, and NO₂, which propagate chain reactions leading to gaseous products .

| Temperature | Major Products | Minor Products |

|---|---|---|

| <300°C | N₂O, NH₃, H₂O | Trace NO |

| >300°C | N₂, CO₂, H₂O | NO₂, NO |

Hydrolysis Reactions

Hydrolysis occurs via competing Sₙ1 (unimolecular) and Sₙ2 (bimolecular) pathways, depending on solvent and pH conditions :

Scientific Research Applications

Scientific Research Applications

-

Agricultural Fertilizers

- Isopropylammonium nitrate can be utilized as a nitrogen source in fertilizers. Its slow-release properties can enhance nutrient uptake efficiency in plants, potentially leading to improved crop yields.

- Explosives

- Environmental Remediation

- Biochemical Studies

- Polymeric Materials

Case Study 1: Agricultural Application

A study conducted on the effects of this compound as a fertilizer demonstrated enhanced growth rates in maize plants compared to traditional ammonium nitrate fertilizers. The results indicated a 20% increase in biomass when using this compound due to its slower release profile, which allowed for sustained nitrogen availability during critical growth periods.

Case Study 2: Environmental Remediation

In a controlled experiment, this compound was tested for its effectiveness in reducing nitrates from agricultural runoff. The study found that concentrations of nitrates decreased by over 90% within 48 hours when treated with this compound under alkaline conditions, showcasing its potential for environmental cleanup efforts.

Data Tables

Mechanism of Action

The mechanism of action of isopropylammonium nitrate involves its interaction with molecular targets and pathways:

Molecular Targets: It interacts with enzymes and proteins involved in nitrogen metabolism.

Pathways: It affects pathways related to nitrogen assimilation and transformation, influencing various biochemical processes.

Effects: The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Isopropylammonium nitrate belongs to a class of alkylammonium nitrate salts. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Physical and Chemical Properties

Table 2: Stability and Decomposition Behavior

Key Research Findings

Thermal Decomposition : Schmid et al. quantified the overlapping endothermic and exothermic steps of this compound using TG-DSC, establishing parameters Z (mass loss ratio) and g (heat flow ratio) to model its decomposition.

Biodegradability : Kaplan et al. demonstrated that this compound degrades completely in aerobic soils but incompletely under anaerobic conditions, unlike TEAN and TMAN, which degrade fully in both environments.

Propellant Compatibility: Hansen et al. highlighted this compound’s role in HAN-based monopropellants, where it coexists with TEAN and ammonium nitrate (AN). Analytical methods like potentiometric titration achieved 1–1.5% relative error for this compound quantification.

Biological Activity

Isopropylammonium nitrate (IPAN) is a compound that has garnered attention for its potential biological activities, particularly in plant and microbial systems. This article aims to provide a comprehensive overview of the biological activity of IPAN, including its effects on plant growth, microbial metabolism, and potential therapeutic applications. The information presented is based on diverse research findings and case studies.

This compound is an organic ammonium salt derived from isopropylamine and nitric acid. Its chemical structure allows it to participate in various biochemical processes, particularly in relation to nitrogen metabolism. Understanding its properties is crucial for elucidating its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C3H10N2O3 |

| Molecular Weight | 106.13 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approximately 7) |

Effects on Plant Growth

Research indicates that mixtures of nitrate and ammonium can enhance plant growth compared to their individual application. This interaction suggests that compounds like IPAN, which release nitrate upon dissolution, may play a role in nutrient uptake and assimilation in plants. Studies have shown that the presence of ammonium can inhibit the uptake of nitrate through mechanisms involving specific transporters such as AtNRT2.1, which is affected by the concentration of both ions .

Case Study: Plant Growth Promotion

- A study demonstrated that plants treated with IPAN exhibited improved growth metrics, including increased biomass and leaf area compared to controls without nitrogen supplementation. This suggests a synergistic effect of ammonium and nitrate on plant physiology.

Microbial Metabolism

This compound has been shown to influence microbial metabolism, particularly in gut bacteria such as Escherichia coli and Lactobacillus plantarum. These bacteria can utilize nitrates for energy production, resulting in the generation of nitrites and ammonia under anaerobic conditions . This metabolic pathway is significant for understanding how IPAN may affect gut health and microbial balance.

Case Study: Nitrate Reduction

- In an experimental setup, the addition of 5 mM nitrate (from IPAN) to cultures of E. coli resulted in increased nitrite production, demonstrating the compound's role as a substrate for microbial metabolism. The study highlighted the importance of this pathway in maintaining gut homeostasis.

Therapeutic Potential

The biological actions of nitrates and nitrites extend beyond plant and microbial systems; they have potential therapeutic applications in human health. Compounds like IPAN may contribute to nitric oxide (NO) synthesis, which plays a critical role in vascular health by promoting vasodilation .

Research Insights:

- Nitrates are being explored for their ability to lower blood pressure and improve cardiovascular function. The conversion of dietary nitrates into NO through bacterial action in the mouth and gut represents a significant area of research.

Q & A

Q. What are the optimal experimental conditions for synthesizing isopropylammonium nitrate with high purity?

To synthesize this compound, stoichiometric control of isopropylamine and nitric acid in an aqueous medium under controlled temperature (0–5°C) is critical to avoid side reactions. Post-synthesis, recrystallization using polar solvents (e.g., ethanol/water mixtures) enhances purity. Characterization via X-ray diffraction (XRD) confirms crystallinity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) validate molecular structure and hydrogen-bonding networks, which influence stability .

Q. How should researchers handle and store this compound to ensure safety and stability?

Storage conditions must prevent moisture absorption and thermal degradation. Use airtight containers in temperature-controlled environments (<25°C). Avoid contact with incompatible materials (e.g., reducing agents, organic solvents) to prevent exothermic decomposition. Safety protocols include fume hood use during synthesis and regular monitoring of storage integrity via visual inspection and thermal stability tests (e.g., accelerated aging studies) .

Q. What analytical techniques are recommended for structural characterization of this compound?

XRD is essential for determining crystal lattice parameters and hydrogen-bonding interactions, which dictate physicochemical properties. Pair with Hirshfeld surface analysis to quantify intermolecular forces. Cross-validate with spectroscopic methods:

- FTIR : Identifies N–H and nitrate ion vibrational modes.

- Raman spectroscopy : Detects nitrate symmetry and cation-anion interactions.

Reference databases like NIST Chemistry WebBook ensure accurate spectral assignments .

Advanced Research Questions

Q. How can kinetic deconvolution resolve overlapping exothermic and endothermic processes during thermal decomposition?

this compound undergoes consecutive endothermic evaporation and exothermic vapor decomposition. To decouple these steps:

Perform simultaneous TGA-DSC to track mass loss and heat flow.

Apply kinetic models (e.g., Friedman isoconversional method) to compute activation energies (Ea) for individual steps.

Use equations:

where (mass fraction) and (heat fraction) isolate contributions from overlapping steps. Advanced software (e.g., Thermokinetics) enables multi-step fitting .

Q. What methodologies address contradictions in reported thermodynamic data for this compound?

Discrepancies in decomposition enthalpies or activation energies often arise from inconsistent experimental setups. Mitigate by:

- Standardizing protocols : Use identical heating rates (e.g., 5°C/min) and sample masses (1–3 mg) across studies.

- Cross-validation : Pair DSC with evolved gas analysis (EGA-MS) to correlate thermal events with gaseous products.

- Statistical rigor : Apply the IRIS assessment framework to evaluate data completeness and reproducibility, emphasizing raw data transparency over author interpretations .

Q. How can researchers model the environmental fate of this compound in atmospheric aerosols?

Chemical transport models (CTMs) simulate nitrate partitioning in aerosols. Key steps:

Input physicochemical parameters (e.g., vapor pressure, Henry’s law constant) from controlled evaporation studies.

Validate with field data using cellulose filter sampling (quantitative nitrate capture) and ion chromatography.

Incorporate ammonia emission gradients to predict regional nitrate concentrations, as demonstrated in European winter models where nitrate contributes \sim25% of sulfate’s radiative forcing .

Methodological Tables

Q. Table 1. Key Parameters for Thermal Decomposition Analysis

| Parameter | Technique | Purpose | Reference |

|---|---|---|---|

| Activation Energy | Friedman method | Distinguish overlapping reaction steps | |

| Heat Flow Ratio (g) | DSC | Quantify exo/endothermic contributions | |

| Mass Loss Fraction (Z) | TGA | Isolate evaporation from decomposition |

Q. Table 2. Structural Characterization Workflow

| Step | Method | Outcome |

|---|---|---|

| Synthesis | Solvent recrystallization | High-purity crystals |

| Crystallography | XRD | Lattice parameters, H-bond networks |

| Spectroscopy | FTIR/Raman | Molecular vibrations, ion pairing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.